Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

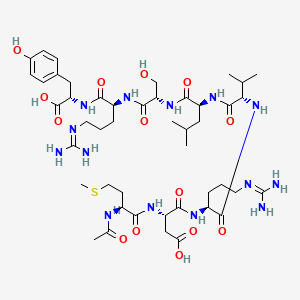

The compound Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH is a synthetic peptide composed of nine amino acids: acetylated methionine, aspartic acid, arginine, valine, leucine, serine, arginine, tyrosine, and a hydroxyl group at the C-terminus. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes and interactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and consistency. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.

Analyse Des Réactions Chimiques

Types of Reactions

Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Site-directed mutagenesis or chemical synthesis methods are used for amino acid substitution.

Major Products Formed

Oxidation: Methionine sulfoxide or methionine sulfone.

Reduction: Free thiol groups from disulfide bonds.

Substitution: Peptide analogs with altered amino acid sequences.

Applications De Recherche Scientifique

Drug Development

Peptide Therapeutics

Peptides like Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH are increasingly recognized for their potential as therapeutics. Their ability to mimic natural biological processes makes them suitable candidates for drug development. Research has shown that peptides can serve as effective modulators of biological pathways, which is valuable in treating diseases such as cancer and metabolic disorders .

Structure-Based Drug Design

The structural characteristics of this compound facilitate its use in structure-based drug design. By understanding how this peptide interacts with specific receptors or enzymes, researchers can develop more targeted therapies. For instance, the design of inhibitors that block the action of specific enzymes involved in disease progression can be enhanced through insights gained from studying such peptides .

Biochemical Research

Signal Transduction Studies

this compound has applications in studying signal transduction pathways. Its amino acid composition allows it to interact with various receptors, making it a useful tool for elucidating mechanisms of cellular signaling. This is particularly relevant in research related to hormone signaling and immune responses .

Protein Interaction Studies

The peptide can also be employed to investigate protein-protein interactions. By tagging this compound with fluorescent markers, researchers can visualize interactions within cells, providing insights into cellular function and regulation .

Nutritional Science

Bioactive Peptides

In the field of nutrition, this compound is considered a bioactive peptide with potential health benefits. Studies suggest that such peptides can exhibit antioxidant, antihypertensive, and anti-inflammatory properties. This makes them valuable in the development of functional foods aimed at improving health outcomes .

Enhancing Nutritional Value

Incorporating peptides like this compound into food products may enhance their nutritional value. Research indicates that these peptides can improve protein digestibility and absorption, leading to better overall nutrient utilization in consumers .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH depends on its specific sequence and structure. It can interact with various molecular targets, such as enzymes, receptors, and other proteins, to modulate biological processes. The pathways involved may include signal transduction, gene expression regulation, and metabolic pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Asp-Arg-Val-Tyr-Ile-His-Pro-Phe: A peptide with a similar sequence but lacking the acetylated methionine and serine residues.

Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2: Another synthetic peptide with different amino acid composition and sequence.

Uniqueness

Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH is unique due to its specific sequence and the presence of an acetylated methionine residue. This modification can influence its stability, solubility, and biological activity, making it distinct from other peptides.

Activité Biologique

Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH is a synthetic peptide composed of nine amino acids, featuring an acetylated methionine at the N-terminus and a hydroxyl group at the C-terminus. This peptide is of significant interest in biological research due to its potential roles in various biological processes, including cellular signaling, protein interactions, and therapeutic applications.

The biological activity of this compound is primarily attributed to its unique amino acid sequence, which facilitates interactions with various molecular targets. These interactions can influence:

- Signal Transduction : The peptide may modulate signaling pathways by interacting with receptors or enzymes.

- Gene Expression Regulation : It could affect transcription factors or other proteins involved in gene regulation.

- Metabolic Pathways : The peptide may play a role in metabolic processes by interacting with metabolic enzymes.

Antioxidant Properties

Research has shown that certain amino acids within the peptide contribute to its antioxidant capacity. For instance, methionine (Met) and tyrosine (Tyr) have been studied for their roles in antioxidant activity:

| Amino Acid | AOC (µmol TE/µmol) | ORAC (M ± SD) | TEAC (M ± SD) |

|---|---|---|---|

| Tyr | 1.02 ± 0.03 | 3.38 ± 0.07 | - |

| Met | 0.49 ± 0.03 | 0 | - |

While tyrosine exhibits significant antioxidant activity, methionine does not show similar properties when tested against certain radicals, indicating that the presence of specific amino acids can enhance or diminish the overall antioxidant efficacy of peptides .

Antimicrobial Activity

Peptides similar to this compound have demonstrated antimicrobial properties. For example, modifications to peptide sequences can enhance their effectiveness against gram-negative bacteria, which is crucial for developing new antimicrobial agents .

Therapeutic Applications

This compound is being explored for various therapeutic applications:

- Cancer Treatment : The peptide's ability to modulate cell signaling pathways may be leveraged in cancer therapies.

- Antiviral Properties : Similar peptides have shown promise in inhibiting viral infections, particularly in HIV research .

- Cardiovascular Health : Peptides derived from natural sources have exhibited antihypertensive effects, suggesting that this compound could also have cardiovascular benefits .

Study on Antioxidant Activity

A study investigating the antioxidant properties of dipeptides found that acetylation of amino acids like tyrosine can influence their capacity to scavenge free radicals. The results indicated that structural modifications significantly affect antioxidant efficacy, highlighting the importance of peptide design in enhancing biological activity .

Antimicrobial Peptide Research

Research on antimicrobial peptides has shown that specific sequences and modifications can lead to enhanced activity against pathogens. For instance, peptides with positively charged residues at the C-terminal have been linked to increased antimicrobial potency . This suggests that this compound may also be engineered for improved antimicrobial properties.

Peptide-Based Drug Development

In drug development contexts, peptides like this compound are being studied for their ability to mimic natural biological processes. This mimetic capability is critical in designing drugs that can effectively interact with biological targets while minimizing side effects.

Propriétés

IUPAC Name |

(3S)-3-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H76N14O14S/c1-23(2)19-31(40(69)59-34(22-61)42(71)55-28(9-7-16-51-45(47)48)37(66)58-33(44(73)74)20-26-11-13-27(63)14-12-26)57-43(72)36(24(3)4)60-39(68)29(10-8-17-52-46(49)50)54-41(70)32(21-35(64)65)56-38(67)30(15-18-75-6)53-25(5)62/h11-14,23-24,28-34,36,61,63H,7-10,15-22H2,1-6H3,(H,53,62)(H,54,70)(H,55,71)(H,56,67)(H,57,72)(H,58,66)(H,59,69)(H,60,68)(H,64,65)(H,73,74)(H4,47,48,51)(H4,49,50,52)/t28-,29-,30-,31-,32-,33-,34-,36-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCLEKCYMGHRJJ-QTRQOAAHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H76N14O14S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1081.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.